molecular formula C20H19ClF2N4O3 B15009474 1-{4-[Chloro(difluoro)methoxy]phenyl}-3-[4-(pyridin-2-yl)piperazin-1-yl]pyrrolidine-2,5-dione

1-{4-[Chloro(difluoro)methoxy]phenyl}-3-[4-(pyridin-2-yl)piperazin-1-yl]pyrrolidine-2,5-dione

Cat. No.: B15009474
M. Wt: 436.8 g/mol
InChI Key: OMNIPEYDWPBNAE-UHFFFAOYSA-N
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Description

1-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-3-[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]PYRROLIDINE-2,5-DIONE is a complex organic compound that features a pyrrolidine-2,5-dione core structure. This compound is of interest due to its potential applications in medicinal chemistry and drug discovery. The presence of multiple functional groups, including a chlorodifluoromethoxyphenyl group and a pyridinylpiperazinyl moiety, contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-3-[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]PYRROLIDINE-2,5-DIONE typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production .

Chemical Reactions Analysis

Types of Reactions

1-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-3-[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]PYRROLIDINE-2,5-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s chemical diversity .

Scientific Research Applications

1-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-3-[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]PYRROLIDINE-2,5-DIONE has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s biological activity makes it a candidate for studying interactions with biological targets, such as enzymes and receptors.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-3-[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]PYRROLIDINE-2,5-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-3-[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]PYRROLIDINE-2,5-DIONE is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C20H19ClF2N4O3

Molecular Weight

436.8 g/mol

IUPAC Name

1-[4-[chloro(difluoro)methoxy]phenyl]-3-(4-pyridin-2-ylpiperazin-1-yl)pyrrolidine-2,5-dione

InChI

InChI=1S/C20H19ClF2N4O3/c21-20(22,23)30-15-6-4-14(5-7-15)27-18(28)13-16(19(27)29)25-9-11-26(12-10-25)17-3-1-2-8-24-17/h1-8,16H,9-13H2

InChI Key

OMNIPEYDWPBNAE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2CC(=O)N(C2=O)C3=CC=C(C=C3)OC(F)(F)Cl)C4=CC=CC=N4

Origin of Product

United States

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